molecular formula C9H9BrN2O B1364082 6-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one CAS No. 328956-24-7

6-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B1364082
CAS No.: 328956-24-7
M. Wt: 241.08 g/mol
InChI Key: FZPAKYJRNKYQBY-UHFFFAOYSA-N
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Description

. It is a brominated derivative of quinazolinone, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CHEMBRDG-BB 7118966 typically involves the bromination of 3,4-dihydro-3-methyl-2(1H)-quinazolinone. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent under controlled temperature .

Industrial Production Methods

Industrial production methods for CHEMBRDG-BB 7118966 are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

CHEMBRDG-BB 7118966 can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The quinazolinone core can participate in redox reactions under suitable conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

CHEMBRDG-BB 7118966 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine :

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Acts as an inhibitor of bromodomain-containing protein 4, which is involved in regulating gene expression.

    Medicine: Potential therapeutic applications due to its inhibitory effects on specific proteins.

Mechanism of Action

The mechanism of action of CHEMBRDG-BB 7118966 involves its interaction with bromodomain-containing protein 4. This protein plays a crucial role in reading epigenetic marks and regulating gene expression. By inhibiting this protein, CHEMBRDG-BB 7118966 can modulate gene expression and potentially affect various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-methyl-3,4-dihydro-2(1H)-quinazolinone
  • 6-Bromo-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one

Uniqueness

CHEMBRDG-BB 7118966 is unique due to its specific bromination pattern and its inhibitory effects on bromodomain-containing protein 4. This makes it a valuable compound for studying epigenetic regulation and developing potential therapeutic agents .

Properties

IUPAC Name

6-bromo-3-methyl-1,4-dihydroquinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-12-5-6-4-7(10)2-3-8(6)11-9(12)13/h2-4H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPAKYJRNKYQBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC(=C2)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387866
Record name 6-BROMO-3-METHYL-3,4-DIHYDRO-2(1H)-QUINAZOLINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328956-24-7
Record name 6-BROMO-3-METHYL-3,4-DIHYDRO-2(1H)-QUINAZOLINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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